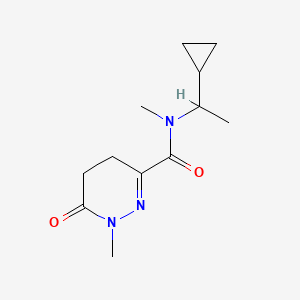
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have gained significant attention in recent years due to their potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases.
作用机制
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide inhibits the activity of JAK enzymes by binding to their active sites and preventing the phosphorylation of downstream signaling molecules, such as STAT proteins. This leads to the suppression of the immune response and the reduction of inflammation, which are the hallmarks of many autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to have significant biochemical and physiological effects on the immune system and the inflammatory response. The drug has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. This leads to a shift in the balance of cytokines towards an anti-inflammatory state, which is beneficial in the treatment of many inflammatory diseases.
实验室实验的优点和局限性
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has several advantages as a tool for studying the JAK-STAT signaling pathway and its role in inflammation and immune response. The drug is highly specific for JAK enzymes and has minimal off-target effects, which makes it a valuable tool for studying the specific functions of JAK enzymes in various cellular processes. However, the drug has some limitations, including its relatively short half-life and its potential toxicity at high doses, which may limit its use in certain experimental settings.
未来方向
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has significant potential for further research and development in various therapeutic areas, including autoimmune disorders, cancer, and inflammatory diseases. Some potential future directions for research include the development of more potent and selective JAK inhibitors, the identification of new targets for JAK inhibitors, and the investigation of the long-term effects of JAK inhibition on the immune system and other physiological processes. Additionally, the use of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide in combination with other drugs or therapies may provide additional benefits in the treatment of various diseases.
合成方法
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-cyclopropylethylamine with 2,3-dichloropyridazine, followed by a series of chemical transformations, including oxidation, reduction, and condensation reactions. The final product is obtained through purification and isolation techniques.
科学研究应用
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, transplant rejection, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in inflammation and immune response.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8(9-4-5-9)14(2)12(17)10-6-7-11(16)15(3)13-10/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGGLZCAJZAZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=NN(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)

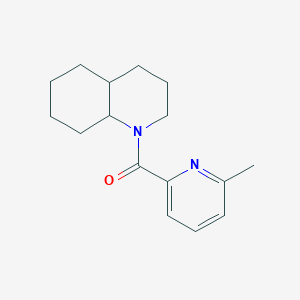
![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
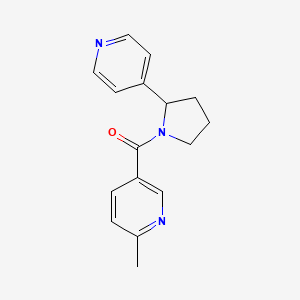
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)
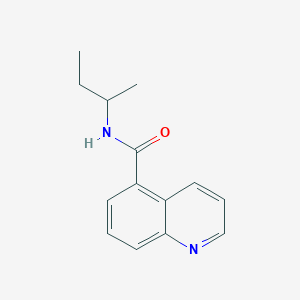
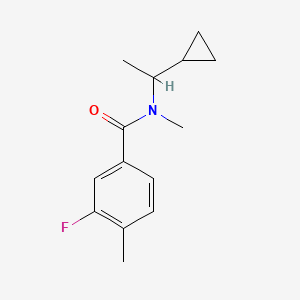
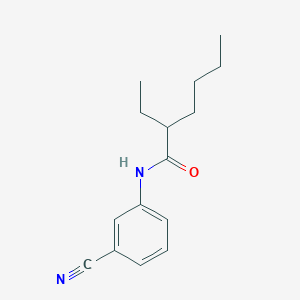
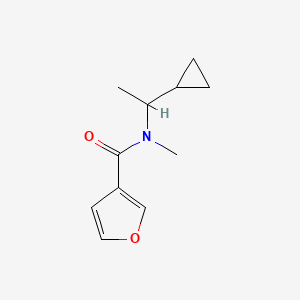
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
